molecular formula C18H16ClNO2 B2799178 N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide CAS No. 2034610-33-6

N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide

Cat. No. B2799178
CAS RN: 2034610-33-6
M. Wt: 313.78
InChI Key: PDEAEEMQIVSLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide” is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It is structurally similar to known opioids and is categorized as a benzofuran .


Synthesis Analysis

Benzofuran compounds are widely recognized for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The innovative methods for constructing benzofuran rings, such as unique free radical cyclization cascades and proton quantum tunneling, offer efficient synthesis routes for complex benzofuran compounds .


Molecular Structure Analysis

The molecular formula of the compound is C16H19NO2. It is a benzofuran derivative and is structurally related to adamantane-based compounds.


Chemical Reactions Analysis

The compound exhibits remarkable adaptability in forming one-dimensional motifs with various assembling partners, demonstrating its versatility in molecular recognition.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.463. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have drawn attention due to their potential as anticancer agents. Specifically, compound 36, which contains a benzofuran moiety, has demonstrated significant cell growth inhibitory effects in various cancer cell lines. Notably, it exhibited inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers continue to explore novel benzofuran-based compounds for targeted cancer therapy.

Antimicrobial Properties

Hydrazones, including those derived from benzofuran, possess diverse biological and pharmacological characteristics. They exhibit antimicrobial activity against bacteria, fungi, and other pathogens. These compounds have potential applications in drug development and the fight against infectious diseases .

Sensor Materials

Hydrazones find use in creating sensor materials. Researchers have applied them for detecting fluoride ions, cyanide ions, heavy metals, and toxic gases. Their versatility makes them valuable for environmental monitoring and safety applications .

Materials Science

The synthesis and structure elucidation of new heterocycles, including benzofuran derivatives, contribute to materials science. Hybrid molecules that combine different moieties with biological activities offer the potential for enhanced potency and reduced side effects .

Drug Discovery

Ongoing research explores the applications of N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide in drug discovery. Its unique structure may hold promise for developing novel therapeutic agents.

Catalysis

While specific studies on this compound’s catalytic properties are limited, its structural features suggest potential applications in catalysis. Further investigations are needed to uncover its catalytic behavior .

Mechanism of Action

Target of Action

Related compounds have been found to interact with various targets such as the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family .

Mode of Action

It’s known that related compounds can potentiate catecholaminergic and serotonergic activity in the brain . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide might interact with its targets, leading to changes in neurotransmitter activity.

Biochemical Pathways

Related compounds have been found to inhibit tumor growth , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Result of Action

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide has been found to exhibit promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. This suggests that the compound’s action results in the inhibition of cancer cell proliferation.

Future Directions

Given the biological activities and potential applications of benzofuran compounds, there is significant interest in the development of new therapeutic agents based on these structures . Future research may focus on exploring the full therapeutic potential of this compound for the treatment of various diseases.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-12(20-18(21)15-7-3-4-8-16(15)19)10-14-11-13-6-2-5-9-17(13)22-14/h2-9,11-12H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEAEEMQIVSLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.